1,5-Bis(1H-benzotriazol-1-yl)-2,4-dimethyl-3-pentanone
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Overview
Description
1,5-Bis(1H-benzotriazol-1-yl)-2,4-dimethyl-3-pentanone is a chemical compound that belongs to the class of bis(benzotriazole) derivatives. These compounds are known for their diverse applications in various fields such as chemistry, biology, and industry due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(1H-benzotriazol-1-yl)-2,4-dimethyl-3-pentanone typically involves the reaction of benzotriazole with a suitable precursor under specific conditions. One common method involves the use of O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (TBTU) in a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(1H-benzotriazol-1-yl)-2,4-dimethyl-3-pentanone undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like selenium dioxide.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various halides or nucleophiles under suitable conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzotriazole derivatives.
Scientific Research Applications
1,5-Bis(1H-benzotriazol-1-yl)-2,4-dimethyl-3-pentanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-Bis(1H-benzotriazol-1-yl)-2,4-dimethyl-3-pentanone involves its interaction with molecular targets through coordination with metal ions or binding to specific receptors. The pathways involved may include inhibition of enzymatic activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(benzotriazol-1-yl)-2-thiapropane: Another bis(benzotriazole) derivative with similar structural properties.
1,5-Bis(3,5-dimethylpyrazol-1-yl)-3-thiapentane: A compound with pyrazole instead of benzotriazole.
Uniqueness
1,5-Bis(1H-benzotriazol-1-yl)-2,4-dimethyl-3-pentanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound for various applications .
Properties
IUPAC Name |
1,5-bis(benzotriazol-1-yl)-2,4-dimethylpentan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-13(11-24-17-9-5-3-7-15(17)20-22-24)19(26)14(2)12-25-18-10-6-4-8-16(18)21-23-25/h3-10,13-14H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGIAHHKJLOVJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2N=N1)C(=O)C(C)CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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